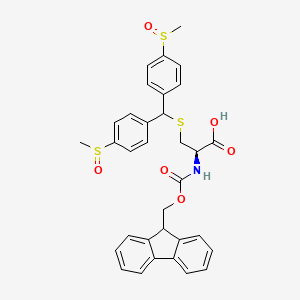

Fmoc-Cys(Msbh)-OH

Description

Evolution of Protecting Group Strategies

The development of protecting groups for cysteine has been a continuous area of research for over seven decades, evolving from simple, broadly labile groups to highly specialized and selectively removable ones. rsc.org

Early peptide synthesis often employed the Boc/Benzyl (Bn) strategy, where the tert-butyloxycarbonyl (Boc) group protected the N-terminus and benzyl-based groups protected side chains. rsc.org The introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino and Han in 1970 revolutionized peptide synthesis, leading to the now widely used Fmoc/tBu (tert-butyl) strategy. rsc.org

Over the years, a vast arsenal (B13267) of over 60 different protecting groups for the cysteine thiol has been reported. rsc.org These groups are broadly categorized based on their chemical nature and cleavage conditions. Some of the most common classes include:

Trityl (Trt) and its derivatives (e.g., Mmt): These are acid-labile groups, removed by treatment with trifluoroacetic acid (TFA). sigmaaldrich.comcsic.es Trt is a workhorse for routine synthesis of peptides with free thiol groups. sigmaaldrich.com

Acetamidomethyl (Acm): This group is stable to TFA but can be removed by treatment with iodine or mercury(II) acetate (B1210297), often leading to simultaneous disulfide bond formation. sigmaaldrich.comnih.gov

Thioether protecting groups (e.g., tBu): The tert-butyl group is stable to the conditions used for Fmoc removal and is typically cleaved with strong acids. sigmaaldrich.comnih.gov

The choice of protecting group is dictated by the specific requirements of the synthesis, including the desired final form of the peptide (free thiol or disulfide-bridged) and the presence of other sensitive residues. sigmaaldrich.com

The synthesis of complex peptides containing multiple disulfide bonds, such as conotoxins, presents a significant synthetic challenge. nih.govdb-thueringen.de To ensure the correct pairing of cysteine residues, a strategy known as "orthogonal protection" is employed. rsc.orgiris-biotech.de This concept, first described by Barany and Merrifield in 1977, involves using a set of protecting groups that can be selectively removed in any order under distinct chemical conditions without affecting the others. rsc.orgiris-biotech.de

For instance, in a peptide with two disulfide bonds, one pair of cysteines might be protected with an acid-labile group like Trityl (Trt), while the other pair is protected with an iodine-labile group like Acetamidomethyl (Acm). sigmaaldrich.com The Trt groups can be selectively removed with dilute acid, allowing the formation of the first disulfide bond. Subsequently, the Acm groups can be removed with iodine to form the second disulfide bond, ensuring a regioselective outcome. sigmaaldrich.com This powerful strategy allows for the controlled and stepwise formation of multiple disulfide bridges, which is crucial for obtaining the biologically active isomer. rsc.orgub.edu

Historical Context of Cysteine Protecting Groups

Positioning of Fmoc-Cys(Msbh)-OH within Current Peptide Synthesis Paradigms

This compound introduces a "safety-catch" protecting group, the 4,4'-bis(methylsulfinyl)benzhydryl (Msbh) group, into the repertoire of cysteine protection. csic.esiris-biotech.deiris-biotech.de This type of protecting group is stable under a given set of conditions but can be "activated" by a chemical transformation to become labile under those same conditions. csic.esiris-biotech.de

The Msbh group is stable to the standard conditions of both Boc and Fmoc-based solid-phase peptide synthesis (SPPS), including treatment with piperidine (B6355638) and strong acids like TFA. iris-biotech.deiris-biotech.de It is also stable to the deprotection conditions of many other common cysteine protecting groups like Mmt, Trt, and Acm. iris-biotech.de This high degree of stability makes it an excellent candidate for complex, multi-step syntheses.

The "safety-catch" mechanism of the Msbh group lies in its reduction. The sulfinyl groups of Msbh can be reduced to sulfanyl (B85325) groups, transforming it into the 4,4'-bis(methylthio)benzhydryl (Mtbh) group. csic.esiris-biotech.de This reduced form is then labile to acidolysis with TFA. csic.esiris-biotech.de This two-step deprotection provides an additional layer of orthogonality, allowing for the selective unmasking of the cysteine thiol at a desired point in the synthesis.

This unique property positions this compound as a valuable tool for the synthesis of complex peptides, particularly those with multiple disulfide bonds or those requiring late-stage modification of a specific cysteine residue. iris-biotech.deresearchgate.net For example, in a peptide with multiple cysteines, the Msbh group can protect one cysteine that is intended to remain as a free thiol, while other disulfide bonds are formed using different orthogonal protecting groups. The Msbh group can then be removed in the final steps of the synthesis. iris-biotech.de

Introduction of the 4,4′-Bis(dimethylsulfinyl)benzhydryl (Msbh) Group as a Safety-Catch Protecting Group

The 4,4′-Bis(dimethylsulfinyl)benzhydryl (Msbh) group is a specialized "safety-catch" protecting group for the thiol side chain of cysteine. rsc.orgmdpi.com The safety-catch concept involves a protecting group that is stable under a variety of conditions but can be "activated" for removal by a specific chemical modification. mdpi.commdpi.comresearchgate.net

In its native state, the Msbh group, with its two electron-withdrawing sulfoxide (B87167) moieties, is robust and stable under the acidic and basic conditions typically employed in both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategies. iris-biotech.deiris-biotech.de It is also resistant to oxidative and reductive conditions. rsc.orgiris-biotech.de This stability ensures that the cysteine thiol remains protected throughout the peptide chain elongation process.

The "catch" is released through a two-step deprotection process that begins with the reduction of the sulfoxide groups to thioethers. iris-biotech.deiris-biotech.de This transformation renders the protecting group labile to acid. Subsequent treatment with an acid, such as trifluoroacetic acid (TFA), cleaves the bond between the cysteine's sulfur atom and the benzhydryl carbon of the protecting group, liberating the free thiol. iris-biotech.de A common reagent cocktail for this one-pot reduction and cleavage is a mixture of ammonium (B1175870) iodide (NH4I), dimethyl sulfide (B99878) (DMS), and TFA. rsc.orgresearchgate.net

Advantages of Msbh Orthogonality with Fmoc-Based Strategies

The primary advantage of the Msbh protecting group lies in its orthogonality with the widely used Fmoc-based peptide synthesis strategy. iris-biotech.de The Fmoc group, which protects the α-amino group of the growing peptide chain, is removed at each step of the synthesis using a base, typically piperidine. iris-biotech.de The Msbh group is completely stable to these basic conditions. iris-biotech.deiris-biotech.de

Furthermore, the Msbh group is also stable to the final cleavage cocktail, often a strong acid like TFA, which is used to release the peptide from the solid support and remove other acid-labile side-chain protecting groups (like tBu, Trt, and Pbf). rsc.orgiris-biotech.de This dual stability provides an additional layer of orthogonality.

This unique characteristic allows for the synthesis of complex peptides with multiple cysteine residues where different disulfide bond patterns are desired. By employing a combination of different orthogonal protecting groups for various cysteine residues, chemists can selectively deprotect and form disulfide bonds in a controlled, stepwise manner. The Msbh group, with its unique deprotection mechanism, expands the toolbox for such regioselective strategies, enabling the synthesis of peptides with four or more disulfide bonds. iris-biotech.denih.gov For instance, it is stable to the removal conditions of other common cysteine protecting groups like Mmt (Monomethoxytrityl), Trt (Trityl), and Acm (Acetamidomethyl). iris-biotech.de This allows for the selective deprotection of other cysteines while the Msbh-protected cysteine remains intact, or vice versa.

The use of this compound has been instrumental in the successful synthesis of complex, disulfide-rich peptides, such as human hepcidin (B1576463). nih.gov Its application underscores the importance of developing novel protecting groups to meet the growing challenges of synthetic peptide chemistry.

| Property | Description |

| Compound Name | This compound |

| Full Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-S-(4,4'-bis(dimethylsulfinyl)benzhydryl)-L-cysteine |

| CAS Number | 1584646-97-8 iris-biotech.de |

| Molecular Formula | C33H31NO6S3 iris-biotech.de |

| Molecular Weight | 633.80 g/mol iris-biotech.de |

| Protecting Group | 4,4′-Bis(dimethylsulfinyl)benzhydryl (Msbh) |

| Type of Protecting Group | Safety-Catch rsc.orgmdpi.com |

| Stability | Stable to acidic (TFA, HF), basic (piperidine), oxidative, and reductive conditions. rsc.orgiris-biotech.deiris-biotech.de |

| Deprotection | Two-step process: 1. Reduction of sulfoxides to thioethers (e.g., with NH4I/DMS). 2. Acidolysis (e.g., with TFA). iris-biotech.deiris-biotech.deresearchgate.net |

| Orthogonality | Compatible with both Boc and Fmoc solid-phase peptide synthesis strategies. iris-biotech.deiris-biotech.de Orthogonal to many other common cysteine protecting groups. iris-biotech.de |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-[bis(4-methylsulfinylphenyl)methylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31NO6S3/c1-42(38)23-15-11-21(12-16-23)31(22-13-17-24(18-14-22)43(2)39)41-20-30(32(35)36)34-33(37)40-19-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-18,29-31H,19-20H2,1-2H3,(H,34,37)(H,35,36)/t30-,31?,42?,43?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHODDKSFIACDC-CXJURYCMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)C(C2=CC=C(C=C2)S(=O)C)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)C1=CC=C(C=C1)C(C2=CC=C(C=C2)S(=O)C)SC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31NO6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Cys Msbh Oh and Its Derivatives

General Synthetic Pathways to Fmoc-Cys(Msbh)-OH

The synthesis of this compound is a multi-step process that involves the careful introduction of two key protecting groups onto the L-cysteine backbone: the fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and the Msbh group on the thiol side chain.

Multi-Step Synthesis from Precursor Materials

The synthesis of this compound typically begins with commercially available L-cysteine. The process involves the protection of the thiol group with the Msbh moiety, followed by the protection of the amino group with the Fmoc group. The Msbh group itself is synthesized from precursor materials. The synthesis of the related Fmoc-Cys(Mtbh)-OH, where Mtbh is the reduced form of Msbh, has been described in the literature. csic.es This suggests a likely pathway for this compound would involve the synthesis of the Msbh-Cl precursor followed by its reaction with cysteine, and subsequent Fmoc protection.

Incorporation of Fmoc and Msbh Moieties

The incorporation of the Fmoc and Msbh groups is a critical part of the synthesis. The Msbh group is a "safety-catch" protecting group, meaning it is stable under the conditions used for both Boc and Fmoc solid-phase peptide synthesis (SPPS). iris-biotech.deiris-biotech.de It only becomes labile to acid cleavage after a specific chemical modification, in this case, the reduction of the sulfoxide (B87167) to a sulfide (B99878). iris-biotech.de This orthogonality is a key feature, allowing for the selective deprotection of other cysteine residues in a peptide chain. iris-biotech.de The Fmoc group is introduced to protect the α-amino group of cysteine, a standard practice in Fmoc-based SPPS. rsc.org The synthesis of Fmoc-Cys(Mtbh)-OH, a related compound, has been detailed, providing a template for the synthesis of this compound. csic.escsic.es

Process Development and Optimization in this compound Synthesis

The efficient and sustainable synthesis of this compound is crucial for its application in peptide manufacturing. This involves optimizing reaction conditions, minimizing waste, and ensuring high purity of the final product.

Solvent Selection and Environmental Considerations ("Green Chemistry" Approaches)

The selection of solvents is a major focus in making the synthesis of this compound and peptide synthesis in general more environmentally friendly. Traditionally, solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) have been used, but they are now considered hazardous. Research is actively exploring "green" alternatives. nih.gov Key properties for a suitable solvent in SPPS include the ability to dissolve reagents and amino acids, and to swell the resin support.

Several greener solvents and solvent mixtures have been investigated. For example, N-butylpyrrolidinone (NBP) has shown great promise as a replacement for DMF. Other studies have explored binary mixtures like anisole/DMSO and EtOAc/DMSO. chemrxiv.orgunifi.it The solubility of Fmoc-amino acids in these alternative solvents is a critical factor, and data has been compiled to guide solvent selection. nih.govchemrxiv.org

Table 1: Solubility of Representative Fmoc-Amino Acids in Green Solvents

| Solvent System | Fmoc-Gly-OH | Fmoc-Phe-OH | Fmoc-Gln(Trt)-OH | Fmoc-Arg(Pbf)-OH |

|---|---|---|---|---|

| Anisole/DMSO (17:3) | Soluble | Soluble | Soluble | Soluble |

| 2-MeTHF/DMSO (9:1) | Soluble | Soluble | Soluble | Soluble |

| EtOAc/DMSO (9:1) | Soluble | Soluble | Soluble | Soluble |

Data derived from studies on green solvents in peptide synthesis. chemrxiv.org

Impurity Profiling and Purification Strategies

Ensuring the high purity of this compound is paramount for its use in synthesizing therapeutic peptides. Common impurities in peptide synthesis include deletion sequences, truncated sequences, and products of side reactions. gyrosproteintechnologies.com For cysteine-containing peptides, racemization (the conversion of the L-amino acid to its D-form) is a significant concern, particularly for C-terminal cysteine residues. rsc.orgresearchgate.net The choice of protecting group can influence the extent of racemization.

Purification is typically achieved using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). csic.esgyrosproteintechnologies.com The final product is characterized by methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity. csic.es During the cleavage of the final peptide from the solid support, scavengers are often added to the cleavage cocktail (e.g., trifluoroacetic acid) to prevent the reactive species generated from modifying the peptide.

Table 2: Common Impurities in Cysteine Peptide Synthesis and Mitigation Strategies

| Impurity | Cause | Mitigation Strategy |

|---|---|---|

| Deletion Sequences | Incomplete coupling or deprotection reactions | Optimization of reaction conditions, use of monitoring techniques |

| Racemization | Base-mediated epimerization, especially at C-terminal Cys | Careful selection of protecting groups and coupling reagents |

| Oxidation | Oxidation of the free thiol | Use of thiol protecting groups, controlled deprotection conditions |

Synthesis of Related Msbh-Protected Derivatives

The 4,4'-bis(methylsulfinyl)benzhydryl (Msbh) group serves as a "safety-catch" protecting group, which is stable under standard peptide synthesis conditions but can be rendered labile for removal through a specific chemical modification. This strategy has been extended to various amino acids beyond cysteine, enhancing the toolkit for complex peptide synthesis.

Fmoc-D-Cys(Msbh)-OH

The synthesis of Fmoc-D-Cys(Msbh)-OH follows a multi-step procedure that begins with the protection of the thiol group of D-cysteine with the reduced form of the Msbh group, which is the 4,4'-bis(methylthio)benzhydryl (Mtbh) group. The resulting Fmoc-D-Cys(Mtbh)-OH is then subjected to an oxidation reaction to convert the thioether moieties into the corresponding sulfoxides, yielding the final product.

A key precursor for this synthesis is 4,4'-bis(methylthio)benzhydrol (Mtbh-OH). The synthesis of Fmoc-Cys(Mtbh)-OH has been described in the literature, and this intermediate is crucial for obtaining the Msbh-protected version. hmdb.ca The synthetic approach involves the reaction of Fmoc-D-Cys-OH with Mtbh-OH under acidic conditions.

The subsequent and final step is the oxidation of the two methylthio groups of the Mtbh moiety to methylsulfinyl groups. This transformation is typically achieved using a mild oxidizing agent to prevent over-oxidation or side reactions on the amino acid. A common reagent used for this type of sulfur oxidation in related amino acid derivatives is meta-chloroperoxybenzoic acid (m-CPBA). csic.es The reaction is generally performed in a chlorinated solvent like dichloromethane (DCM).

Protection of D-Cysteine: Reaction of Fmoc-D-Cys-OH with Mtbh-OH.

Oxidation: Conversion of the Mtbh-protected intermediate to the Msbh-protected final product using an oxidizing agent.

A data table summarizing the synthesis of the Mtbh intermediate is provided below.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Fmoc-D-Cys-OH, Mtbh-OH | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | Fmoc-D-Cys(Mtbh)-OH |

| 2 | Fmoc-D-Cys(Mtbh)-OH | m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM) | Fmoc-D-Cys(Msbh)-OH |

Other Amino Acid Derivatives Utilizing Msbh Protection (e.g., Fmoc-Ser(Msbh)-OH)

The utility of the Msbh protecting group has been demonstrated for other amino acids, such as serine and tyrosine, providing an orthogonal protection strategy in Fmoc-based solid-phase peptide synthesis. csic.es The synthesis of Fmoc-Ser(Msbh)-OH follows a general and efficient pathway that involves temporary protection of the carboxylic acid, introduction of the benzhydryl moiety, oxidation, and final deprotection of the temporary group. csic.es

The synthetic strategy for Fmoc-L-Ser(Msbh)-OH is initiated by the protection of the carboxylic acid of Fmoc-L-Ser-OH as a tert-butyl (tBu) ester, yielding Fmoc-L-Ser-OtBu. This intermediate is then reacted with 4,4'-bis(methylthio)benzhydryl chloride (Mtbh-Cl) in the presence of a base to afford Fmoc-L-Ser(Mtbh)-OtBu. The crucial oxidation step is then carried out using meta-chloroperoxybenzoic acid (m-CPBA), which converts the Mtbh group to the Msbh group, resulting in Fmoc-L-Ser(Msbh)-OtBu. The final step is the selective removal of the t-butyl ester using trifluoroacetic acid (TFA) to yield the desired product, Fmoc-L-Ser(Msbh)-OH. csic.es

This multi-step synthesis is outlined in the table below.

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

| 1 | Fmoc-L-Ser-OH | tert-Butyl acrylate, Base | Fmoc-L-Ser-OtBu |

| 2 | Fmoc-L-Ser-OtBu | Mtbh-Cl, Diisopropylethylamine (DIEA), Dichloromethane (DCM) | Fmoc-L-Ser(Mtbh)-OtBu |

| 3 | Fmoc-L-Ser(Mtbh)-OtBu | m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM) | Fmoc-L-Ser(Msbh)-OtBu |

| 4 | Fmoc-L-Ser(Msbh)-OtBu | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | Fmoc-L-Ser(Msbh)-OH |

This methodology highlights the versatility of the safety-catch principle, where the stability of the protecting group can be modulated by a simple chemical transformation, allowing for its application to various functional groups in peptide synthesis. csic.esiris-biotech.denih.gov

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | N-(9-Fluorenylmethoxycarbonyl)-S-(4,4'-bis(methylsulfinyl)benzhydryl)cysteine |

| Fmoc-D-Cys(Msbh)-OH | N-(9-Fluorenylmethoxycarbonyl)-S-(4,4'-bis(methylsulfinyl)benzhydryl)-D-cysteine |

| Fmoc-Ser(Msbh)-OH | N-(9-Fluorenylmethoxycarbonyl)-O-(4,4'-bis(methylsulfinyl)benzhydryl)serine |

| Fmoc-D-Cys-OH | N-(9-Fluorenylmethoxycarbonyl)-D-cysteine |

| Fmoc-L-Ser-OH | N-(9-Fluorenylmethoxycarbonyl)-L-serine |

| Mtbh-OH | 4,4'-bis(methylthio)benzhydrol |

| Mtbh-Cl | 4,4'-bis(methylthio)benzhydryl chloride |

| Fmoc-D-Cys(Mtbh)-OH | N-(9-Fluorenylmethoxycarbonyl)-S-(4,4'-bis(methylthio)benzhydryl)-D-cysteine |

| Fmoc-L-Ser-OtBu | N-(9-Fluorenylmethoxycarbonyl)-L-serine tert-butyl ester |

| Fmoc-L-Ser(Mtbh)-OtBu | N-(9-Fluorenylmethoxycarbonyl)-O-(4,4'-bis(methylthio)benzhydryl)-L-serine tert-butyl ester |

| Fmoc-L-Ser(Msbh)-OtBu | N-(9-Fluorenylmethoxycarbonyl)-O-(4,4'-bis(methylsulfinyl)benzhydryl)-L-serine tert-butyl ester |

| m-CPBA | meta-Chloroperoxybenzoic acid |

| TFA | Trifluoroacetic acid |

| DCM | Dichloromethane |

| DIEA | Diisopropylethylamine |

Mechanistic and Reactivity Studies of the Msbh Protecting Group

Stability Profile of Msbh under Diverse Chemical Conditions

The Msbh protecting group exhibits considerable stability across a range of chemical environments commonly employed in peptide synthesis. iris-biotech.deiris-biotech.de

The Msbh group is notably stable to strongly acidic conditions. It withstands treatment with trifluoroacetic acid (TFA) and hydrogen fluoride (B91410) (HF), reagents frequently used for the removal of other protecting groups and for cleavage of the peptide from the resin support in solid-phase peptide synthesis (SPPS). rsc.orgiris-biotech.de This stability allows for the selective deprotection of other functional groups without premature cleavage of the Msbh group. iris-biotech.de

| Condition | Stability of Msbh Group |

| Trifluoroacetic Acid (TFA) | Stable rsc.orgiris-biotech.de |

| Hydrogen Fluoride (HF) | Stable rsc.org |

The Msbh protecting group is also resistant to various oxidative and some reductive conditions. rsc.orgiris-biotech.de Its stability under these conditions further enhances its utility as an orthogonal protecting group in complex synthetic strategies. iris-biotech.deiris-biotech.de For instance, it remains intact during the removal of the Alloc protecting group, which involves reductive conditions. iris-biotech.de

Acidic Stability (e.g., TFA, HF)

The "Safety-Catch" Principle and Activation Mechanism

The core of the Msbh group's utility lies in the "safety-catch" principle. rsc.orgresearchgate.net It is initially inert to a particular reagent (in this case, acid), but a specific chemical transformation—the reduction of its sulfoxide (B87167) moieties—renders it susceptible to that same reagent. iris-biotech.deissuu.com

The activation step involves the reduction of the two sulfoxide groups on the Msbh moiety to their corresponding sulfides, converting it to 4,4'-bis(methylthio)benzhydryl (Mtbh). researchgate.net This transformation fundamentally alters the electronic properties of the protecting group, leading to its labilization.

Several reagent combinations can effect the reduction of the Msbh sulfoxides. A common method involves a cocktail of ammonium (B1175870) iodide (NH₄I), dimethyl sulfide (B99878) (DMS), and trifluoroacetic acid (TFA). rsc.org In this system, the initial reduction of the sulfoxide is followed by acid-mediated cleavage. rsc.org Another effective reducing system is the combination of trimethylsilyl (B98337) chloride (Me₃SiCl) and triphenylphosphine (B44618) (Ph₃P). issuu.com

| Reducing Agent Cocktail | Description |

| NH₄I/DMS/TFA | Effects initial reduction of the Msbh group, followed by acid-mediated cleavage. rsc.org |

| Me₃SiCl/Ph₃P | Reduces the sulfoxide to a sulfide, rendering the group acid-labile. issuu.com |

The stability of the Msbh group to acidolysis is a direct consequence of the electron-withdrawing nature of the sulfoxide groups. researchgate.net These groups decrease the electron density on the central benzhydryl carbon, disfavoring the formation of a carbocation intermediate that would be necessary for acid-catalyzed cleavage.

Upon reduction of the sulfoxides to sulfides, the electronic landscape of the molecule is reversed. The sulfide groups are electron-donating, which stabilizes the formation of a positive charge on the benzhydryl carbon. This stabilization of the carbocation intermediate significantly increases the rate of acid-catalyzed cleavage, making the Mtbh group readily removable by acids like TFA. iris-biotech.deresearchgate.net This change in electronic properties is the key to the "safety-catch" mechanism, transforming a stable protecting group into a labile one through a targeted chemical reaction.

Role of Reducing Agents (e.g., NH₄I/DMS/TFA, Me₃SiCl/Ph₃P)

Subsequent Acidolysis for Thiol Deprotection

The key to the deprotection of the Cys(Msbh) residue is a two-step reductive acidolysis process. researchgate.net The initial step involves the reduction of the two electron-withdrawing sulfoxide groups on the benzhydryl moiety to their corresponding electron-donating sulfide counterparts. iris-biotech.deiris-biotech.deissuu.com This transformation from 4,4'-bis(methylsulfinyl)benzhydryl (Msbh) to 4,4'-bis(methylthio)benzhydryl (Mtbh) fundamentally alters the electronic properties of the protecting group. csic.es The resulting sulfide-containing structure, Mtbh, is highly susceptible to acid, rendering the bond between the cysteine's sulfur atom and the benzhydrylic carbon of the protecting group labile. iris-biotech.deissuu.com

Following the initial reduction, cleavage of the now acid-labile Mtbh group is readily achieved using trifluoroacetic acid (TFA). iris-biotech.deissuu.com A widely employed reagent cocktail for accomplishing both the reduction and subsequent acidolysis in a single pot is a mixture of ammonium iodide (NH₄I), dimethyl sulfide (DMS), and TFA. rsc.orgresearchgate.net In this process, the NH₄I and DMS facilitate the reduction of the sulfoxides. rsc.org The presence of TFA then mediates the cleavage of the resulting thioether linkage. rsc.orgiris-biotech.de This reductive acidolysis strategy efficiently liberates the cysteine thiol. researchgate.net An interesting consequence of using the NH₄I/DMS/TFA cocktail is that iodine (I₂) is generated as a byproduct, which can directly oxidize the newly freed thiols to form a disulfide bond. rsc.org

Kinetic and Steric Influences on Msbh Deprotection

The efficiency and selectivity of the deprotection of the Msbh group are governed by a combination of kinetic factors, as well as steric and electronic effects inherent to the protecting group and the peptide sequence.

Analysis of Reaction Rates and Efficiency

The deprotection of Cys(Msbh) is an efficient process, though reaction times can be influenced by the specific peptide sequence and conditions. In one study involving a model peptide, complete removal of the Mmsb group, a related safety-catch group, was achieved within 2 hours using a reductive acidolysis protocol without the need for additional scavengers. researchgate.net The efficiency of Msbh deprotection has been compared to other protecting groups. In a study assessing side product formation during on-resin N-chlorosuccinimide (NCS) treatment, the Msbh-protected resin performed similarly to a Dpm-protected resin and better than Mmt- or Thp-protected resins, indicating good stability and reliability. mdpi.com The tolerance of various cysteine protecting groups to NCS treatment was found to follow the order: Trt > Msbh > Dpm > Mmt > Thp, with Msbh showing high robustness. mdpi.com

| Protecting Group | HPLC Purity of Cyclized Peptide (%) | Relative Tolerance to NCS Treatment |

|---|---|---|

| Trt | 76.1 | Highest |

| Msbh | 68.4 | High |

| Dpm | 67.1 | Moderate |

| Mmt | 48.1 | Low |

| Thp | 25.4 | Lowest |

Steric and Electronic Effects Governing Deprotection Selectivity

The deprotection mechanism of the Msbh group is fundamentally rooted in electronic effects. iris-biotech.deresearchgate.net The native Msbh group, with its two electron-withdrawing sulfoxide functions, stabilizes the S-Cys bond against acidolysis. researchgate.net The reduction to the Mtbh group, which contains electron-donating sulfide functions, destabilizes this bond, making it cleavable by acid. researchgate.netiris-biotech.de This electronic switch is the primary determinant of the group's "safety-catch" behavior.

Steric factors also play a crucial role in the reactivity of protecting groups. fiveable.meresearchgate.net The bulky benzhydryl structure of the Msbh group can sterically hinder access to the protected thiol, which contributes to its stability during peptide synthesis. bham.ac.uk During acid-catalyzed deprotection, the stability of the resulting carbocation intermediate is paramount. researchgate.netnih.gov The diphenylmethyl-type structure of the Msbh cation is stabilized by the delocalization of the positive charge across the two aromatic rings. This combination of steric bulk and the electronic stability of the leaving group carbocation influences the rate and selectivity of the cleavage reaction. researchgate.netnih.gov The structural rigidity imparted by pre-formed disulfide bonds within a peptide can also sterically influence the rate of deprotection of remaining protecting groups, as observed in the synthesis of conotoxins where S-Mob removal was slowed. nih.gov

Potential Side Reactions and Byproduct Formation during Msbh Deprotection

While the Msbh group offers a high degree of orthogonality, its deprotection chemistry is not without potential complications, particularly concerning sensitive amino acid residues.

Formation of Undesired Species

The unique reactivity of the cysteine thiol group, while valuable for forming disulfide bonds and other conjugations, also renders it susceptible to various side reactions during peptide synthesis. rsc.org The conditions required for the deprotection of the 4,4'-bis(methylsulfinyl)benzhydryl (Msbh) group, particularly in the context of Fmoc-based solid-phase peptide synthesis (SPPS), can lead to the formation of specific undesired species.

The primary deprotection method for the Msbh group involves a reductive acidolysis step, commonly using a cocktail containing ammonium iodide (NH₄I), dimethyl sulfide (DMS), and trifluoroacetic acid (TFA). rsc.orgresearchgate.net This process first reduces the electron-withdrawing sulfoxide moieties of the Msbh group to electron-donating thioethers, making the group acid-labile for subsequent cleavage by TFA. iris-biotech.deresearchgate.net A significant consequence of this reaction is the in-situ generation of iodine (I₂) and iodosulfonium ions as by-products. rsc.org

These reactive iodine species can lead to notable side reactions, especially with sensitive amino acid residues within the peptide sequence. The most prominent of these is the modification of tryptophan (Trp). rsc.orgresearchgate.net The indole (B1671886) side chain of tryptophan is susceptible to reaction with iodine, leading to undesired halogenated or oxidized derivatives. rsc.org This incompatibility poses a significant challenge when synthesizing tryptophan-containing peptides using the Cys(Msbh) strategy. While protecting the tryptophan indole nitrogen with a formyl group can mitigate this side reaction, this approach is generally incompatible with standard Fmoc-SPPS protocols because the formyl group is labile to the piperidine (B6355638) treatment used for Fmoc group removal. rsc.org

In addition to the issues with tryptophan, other general side reactions associated with the synthesis of C-terminal cysteine peptide acids in Fmoc-SPPS have been studied. These include the abstraction of the α-proton of the C-terminal cysteine, which can lead to epimerization and the formation of N-piperidinyl-alanine derivatives through an elimination-addition mechanism involving piperidine. csic.esresearchgate.net

A comparative study analyzed the extent of these side reactions for various cysteine protecting groups, including Msbh, after prolonged treatment with 20% piperidine in DMF. The results highlight the relative stability of different protecting groups under these conditions.

| Protecting Group (PG) | Desired Peptide (%) | Epimer (%) | N-piperidinyl-Ala Derivatives (%) |

|---|---|---|---|

| Mmt | 89.1 | 5.8 | 5.1 |

| Thp | 88.6 | 6.6 | 4.8 |

| Dpm | 72.7 | 14.0 | 13.3 |

| Mtbh | 70.1 | 15.7 | 14.2 |

| Phacm | 65.0 | 17.1 | 17.9 |

| Msbh | 55.7 | 21.1 | 23.2 |

This data indicates that under basic conditions used for Fmoc deprotection, the Msbh group offers less protection against the formation of epimers and N-piperidinyl-Ala adducts compared to other groups like Mmt and Thp. csic.es The generation of highly reactive cationic species during the final TFA cleavage step can also lead to side reactions with nucleophilic residues such as tyrosine and methionine, although this is a general issue in peptide synthesis that is typically suppressed by the use of scavenger cocktails. sigmaaldrich.com

Applications of Fmoc Cys Msbh Oh in Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-Cys(Msbh)-OH

This compound is a valuable building block in Solid-Phase Peptide Synthesis (SPPS), particularly for complex peptides requiring regioselective disulfide bond formation. iris-biotech.deresearchgate.net The Msbh group is a safety-catch protecting group, meaning it is stable under standard SPPS conditions but can be "activated" for removal under a specific set of chemical transformations. iris-biotech.deiris-biotech.de This characteristic allows chemists to unmask the cysteine thiol at a desired stage, separate from the removal of other protecting groups. iris-biotech.de

The Fmoc/tBu strategy is the most widely adopted method for SPPS. csic.es It relies on the temporary Nα-Fmoc protecting group, which is removed at each cycle with a base (typically piperidine), and permanent tert-butyl (tBu)-based side-chain protecting groups, which are removed at the end of the synthesis with strong acid, such as trifluoroacetic acid (TFA). csic.essigmaaldrich.com

This compound integrates seamlessly into this strategy. The Msbh protecting group is robust and stable under the basic conditions required for Fmoc group removal and the acidic conditions used for the final cleavage and removal of tBu-based groups. iris-biotech.deiris-biotech.deresearchgate.net This stability ensures that the cysteine thiol remains protected throughout the entire chain assembly and the deprotection of other residues. iris-biotech.de Its removal requires a distinct, two-step reductive acidolysis process, which prevents its premature cleavage. iris-biotech.deiris-biotech.de

Orthogonality in peptide synthesis refers to the ability to selectively remove one type of protecting group in the presence of others. iris-biotech.de The use of this compound introduces a fourth dimension of orthogonality to the standard Fmoc/tBu scheme, which is essential for synthesizing peptides with multiple disulfide bonds or other complex modifications. csic.esacs.org

The Msbh group is fully compatible with a wide range of other cysteine protecting groups used in orthogonal strategies. researchgate.net Its stability to the removal conditions for groups like Trityl (Trt), Monomethoxytrityl (Mmt), and Acetamidomethyl (Acm) allows for precise, sequential disulfide bond formation. iris-biotech.deresearchgate.netiris-biotech.de For instance, a peptide can be synthesized with Cys(Trt), Cys(Acm), and Cys(Msbh) residues. The Trt group can be removed first with mild acid, followed by iodine-mediated removal of the Acm group to form a second disulfide bond, all while the Cys(Msbh) remains protected. researchgate.netresearchgate.net

Table 1: Orthogonality of Cysteine Protecting Groups in Fmoc-SPPS

| Protecting Group | Temporary (Nα-Fmoc) | Permanent (tBu-based) | Acm | Trt/Mmt | Msbh |

|---|---|---|---|---|---|

| Removal Conditions | 20% Piperidine (B6355638)/DMF | 95% TFA | Iodine, Silver (I), Mercury (II) | Mild Acid (e.g., 1-2% TFA) | 1. Reduction (e.g., NH₄I/DMS or Me₃SiCl/Ph₃P) 2. Strong Acid (TFA) |

| Stability of Msbh | Stable | Stable | Stable | Stable | - |

This table illustrates the compatibility of the Msbh group with common protecting groups used in Fmoc/tBu SPPS.

The key feature of the Msbh group is its function as a safety-catch protecting group. It is inert until it undergoes a specific chemical transformation. iris-biotech.deiris-biotech.de The deprotection is a two-step process:

Reduction: The sulfoxide (B87167) moieties on the benzhydryl group are reduced to a sulfide (B99878). This is typically achieved using reagents such as ammonium (B1175870) iodide and dimethylsulfide in TFA or trimethylsilyl (B98337) chloride and triphenylphosphine (B44618) in THF. iris-biotech.deiris-biotech.deresearchgate.net

Acidolysis: The reduction of the sulfoxide to a thioether renders the protecting group highly acid-labile. iris-biotech.de Subsequent treatment with standard TFA cleavage cocktails readily removes the now-labile 4,4'-bis(methylthio)benzhydryl (Mtbh) group to expose the free thiol. iris-biotech.decsic.es

This mechanism allows the Msbh-protected cysteine to be unmasked as the very last step, after all other protecting groups have been removed and other manipulations, such as forming other disulfide bridges, have been completed. iris-biotech.deresearchgate.net This late-stage deprotection is particularly advantageous for preventing side reactions like disulfide shuffling. iris-biotech.de

The hierarchical system of protecting groups in a complex peptide synthesis can be summarized as follows:

Temporary Group: Nα-Fmoc is removed at every step of peptide chain elongation. iris-biotech.de

Permanent Groups: tBu-based groups (e.g., on Asp, Glu, Ser, Tyr) protect side chains during synthesis and are removed simultaneously during the final TFA cleavage from the resin. csic.es

Semi-permanent (Orthogonal) Groups: Groups like Trt, Mmt, or Acm are stable to Fmoc deprotection but can be removed selectively in the presence of tBu and Msbh groups to allow for specific modifications or regioselective disulfide bond formation. iris-biotech.deresearchgate.net

Safety-Catch Group: The Msbh group is stable to all the above deprotection conditions. Its removal is intentionally reserved for the final step(s) of the synthesis via a unique reductive acidolysis pathway. iris-biotech.deiris-biotech.de

This multi-layered orthogonal strategy, enabled by the inclusion of this compound, provides the precision required for the chemical synthesis of highly complex peptides like conotoxins, which may contain multiple, specific disulfide connectivities. researchgate.netnih.gov

While this compound is a powerful tool, its use is subject to the general challenges associated with cysteine-containing peptides in SPPS. One significant challenge specific to the Msbh deprotection protocol arises when the peptide contains tryptophan (Trp) residues. researchgate.net The use of ammonium iodide/TFA for Msbh removal can lead to side reactions with the indole (B1671886) side chain of unprotected tryptophan. researchgate.net This can be mitigated by using an indole-protected tryptophan derivative (e.g., Fmoc-Trp(Boc)-OH) during synthesis or by choosing an alternative reduction method that does not generate iodine, such as Me₃SiCl/Ph₃P. researchgate.netpeptide.com

Another general challenge in cysteine chemistry is the base-catalyzed formation of 3-(1-piperidinyl)alanine at C-terminal cysteine residues during repeated Fmoc deprotection steps. peptide.com Utilizing sterically bulky protecting groups can help minimize this side reaction. peptide.com

Cysteine is one of the amino acids most prone to racemization during peptide synthesis. peptide.comub.edu This loss of stereochemical integrity occurs via the abstraction of the α-proton during the coupling step, particularly when using strong bases and certain activation methods. acs.orgnih.gov The choice of coupling reagents, additives, base, and solvent significantly impacts the extent of racemization. acs.org

Table 2: Influence of Coupling Conditions on Cysteine Racemization

| Coupling Reagent | Base | Racemization Level | Reference |

|---|---|---|---|

| HBTU/HATU | DIEA | High (5-33%) | acs.org |

| HBTU/HATU | 2,4,6-trimethylpyridine (B116444) (TMP) | Significantly Reduced | acs.orgnih.gov |

| DIPCDI/HOBt | N/A | Low (<1%) | ub.eduacs.org |

Data from studies on model peptides highlight conditions that minimize racemization for cysteine derivatives.

Key strategies to suppress cysteine racemization include:

Avoiding Pre-activation: In situ activation is generally preferred over pre-activation protocols when using phosphonium (B103445) or uronium salt-based reagents like HBTU or HATU. acs.org

Using Weaker Bases: Replacing strong bases like N,N-diisopropylethylamine (DIEA) with weaker, more sterically hindered bases like 2,4,6-trimethylpyridine (TMP) can substantially reduce racemization. acs.orgnih.gov

Carbodiimide/Additive Coupling: Using carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure is a highly recommended method for coupling cysteine residues with minimal racemization. peptide.comub.edusigmaaldrich.com

Choice of Protecting Group: The side-chain protecting group can influence the acidity of the α-proton. While direct racemization data for Msbh is not extensively published, studies have shown that bulky or electron-donating groups can reduce the propensity for racemization compared to others like Trt. nih.govresearchgate.netnih.gov For example, the Dpm group has been shown to cause less racemization than Trt under identical coupling conditions. researchgate.netresearchgate.net The non-aromatic Thp group has also been reported to reduce racemization levels. researchgate.netiris-biotech.de

By carefully selecting the coupling method and conditions, the risk of racemization during the incorporation of this compound can be effectively managed, preserving the stereochemical integrity of the final peptide.

Challenges and Optimizations in SPPS with this compound

C-Terminal Cysteine Synthesis Considerations

The synthesis of peptides with a C-terminal cysteine residue is notoriously challenging due to the increased risk of side reactions. rsc.orgresearchgate.net The electron-withdrawing nature of the carboxyl group can make the α-proton of the C-terminal cysteine more susceptible to abstraction by the bases used for Fmoc deprotection, such as piperidine. rsc.orgcsic.es This can lead to epimerization at the α-carbon, resulting in a mixture of D- and L-isomers, and the formation of piperidinyl-alanine adducts. rsc.orgcsic.es

The use of a robust and stable protecting group for the cysteine thiol is paramount to mitigate these side reactions. rsc.org The Msbh group, being stable to the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), provides the necessary protection to minimize these undesirable outcomes. iris-biotech.de Its stability ensures the integrity of the C-terminal cysteine throughout the iterative cycles of deprotection and coupling. A study on the solid-phase synthesis of C-terminal cysteine peptide acids highlighted the challenges of epimerization and adduct formation, underscoring the need for effective protection strategies. csic.es

Solution-Phase Peptide Synthesis and Segment Condensation with this compound

While solid-phase peptide synthesis (SPPS) is a dominant technique, solution-phase synthesis, also known as liquid-phase peptide synthesis (LPPS), remains crucial, especially for the large-scale production of shorter peptides and for segment condensation strategies. bachem.com In segment condensation, protected peptide fragments are synthesized and then joined together in solution to create larger peptides or proteins. bachem.com

This compound is well-suited for the preparation of peptide fragments intended for subsequent assembly. The Msbh group's stability to the reagents commonly used in both Fmoc and Boc SPPS allows for the synthesis of fully protected peptide segments containing cysteine. iris-biotech.deiris-biotech.de These fragments can then be purified and used in solution-phase ligation reactions. The "safety-catch" nature of the Msbh group is particularly advantageous here. The group remains intact during fragment synthesis and purification and is only rendered labile for removal under specific reductive conditions, which are not typically encountered during the assembly process. iris-biotech.de This controlled deprotection is essential for directing the formation of disulfide bonds after the peptide backbone has been fully assembled.

Regioselective Disulfide Bond Formation Facilitated by Msbh

A significant challenge in the synthesis of complex peptides is the correct pairing of multiple cysteine residues to form specific disulfide bridges, which are often crucial for the peptide's structure and biological activity. rsc.orgnih.gov The Msbh protecting group plays a key role in strategies designed to achieve this regioselectivity.

The synthesis of peptides with multiple disulfide bonds requires an orthogonal protection strategy, where different cysteine protecting groups can be selectively removed in the presence of others. rsc.orgiris-biotech.deresearchgate.netsigmaaldrich-jp.com The Msbh group is a valuable component of such strategies due to its unique deprotection mechanism. iris-biotech.deiris-biotech.de It is stable to the conditions used to remove many other common cysteine protecting groups like Trt, Mmt, and Acm. iris-biotech.de

A typical strategy involves protecting different pairs of cysteines with orthogonal groups. For instance, one pair might be protected with an acid-labile group like Trt, another with a group removable by mild oxidation like Acm, and a third pair with the Msbh group. researchgate.netsigmaaldrich-jp.com This allows for the sequential deprotection and oxidation of each pair of cysteines to form the desired disulfide bonds in a controlled manner.

The "safety-catch" deprotection of the Msbh group is central to its utility in controlled sequential oxidation. iris-biotech.de The Msbh group is stable throughout the synthesis and during the removal of other protecting groups. iris-biotech.de Once the first disulfide bond is formed using an orthogonal protecting group pair, the Msbh group can be selectively activated for removal. This is achieved by reducing the sulfoxide moiety of the Msbh group to a sulfide, which renders the group acid-labile. iris-biotech.de Subsequent treatment with acid, such as trifluoroacetic acid (TFA), removes the modified protecting group, exposing the free thiol for the second disulfide bond formation. iris-biotech.de This stepwise process ensures the correct connectivity of the disulfide bridges. iris-biotech.deresearchgate.netsigmaaldrich-jp.com

A study on the total synthesis of human hepcidin (B1576463), a peptide with four disulfide bonds, successfully employed this compound in a regioselective disulfide bond formation strategy. iris-biotech.de

The formation of disulfide bonds can be performed either while the peptide is still attached to the solid support (on-resin) or after it has been cleaved and is in solution. bachem.comnih.gov On-resin cyclization is often preferred as it can favor intramolecular disulfide bond formation by minimizing intermolecular reactions due to the pseudo-dilution effect of the resin. iris-biotech.de

The Msbh protecting group is compatible with both on-resin and solution-phase disulfide formation strategies. iris-biotech.demdpi.com For on-resin formation, after the sequential deprotection of the desired cysteine residues, an oxidizing agent can be introduced to form the disulfide bond directly on the resin. mdpi.com Alternatively, for solution-phase formation, the fully protected peptide can be cleaved from the resin, followed by sequential deprotection and oxidation in solution. The choice between on-resin and solution-phase approaches often depends on the specific peptide sequence, its solubility, and the complexity of the disulfide bridge arrangement. nih.gov

Table 1: Comparison of On-Resin and Solution-Phase Disulfide Formation

| Feature | On-Resin Disulfide Formation | Solution-Phase Disulfide Formation |

| Principle | Disulfide bond formed while peptide is attached to the solid support. nih.gov | Disulfide bond formed after the peptide is cleaved from the resin. nih.gov |

| Advantages | Favors intramolecular reactions due to pseudo-dilution. iris-biotech.de Minimizes intermolecular side products. May simplify purification. nih.gov | Allows for purification of the linear peptide before oxidation. Can accommodate peptides with poor on-resin folding. |

| Disadvantages | Resin can interfere with peptide folding. Monitoring the reaction can be more difficult. | Higher risk of intermolecular disulfide bond formation and polymerization, requiring high dilution. nih.gov Peptide solubility can be an issue. |

| Compatibility with Msbh | The Msbh group can be selectively removed on-resin to allow for controlled oxidation. mdpi.com | The Msbh group provides stable protection during cleavage and purification, with subsequent removal in solution for oxidation. iris-biotech.de |

Controlled Sequential Oxidation

Synthesis of Complex Bioactive Peptides (e.g., Conotoxins, Hepcidin, Oxytocin)

The strategic use of Nα-Fmoc-S-(4,4'-dimethylsulfinyl)benzhydryl-L-cysteine, or this compound, is particularly valuable in the chemical synthesis of complex, cysteine-rich bioactive peptides where precise disulfide bond connectivity is crucial for biological function. The Msbh group functions as a "safety-catch" protecting group, a class of protecting groups that are stable under one set of conditions but can be activated for removal under a different, specific set of conditions. iris-biotech.decsic.es This unique characteristic provides an additional layer of orthogonality, which is essential for directing the formation of multiple disulfide bridges in a controlled, regioselective manner. rsc.org

Hepcidin: A prime example of the application of this compound is in the total synthesis of human hepcidin, a 25-amino acid peptide hormone with four disulfide bonds that is a key regulator of iron homeostasis. iris-biotech.dersc.org The synthesis of hepcidin is exceptionally challenging due to its four disulfide bonds, requiring a sophisticated and orthogonal protecting group strategy to ensure correct pairing. Researchers have successfully employed a strategy using this compound in combination with other cysteine protecting groups. iris-biotech.dersc.org

In this approach, the Msbh group is used alongside other protecting groups such as Trityl (Trt), Acetamidomethyl (Acm), and 4-methoxybenzyl (Meb) or 4-methylbenzyl (Mob). rsc.org The Msbh group is stable during standard Fmoc-based solid-phase peptide synthesis (SPPS), including repeated treatments with piperidine for Fmoc group removal. issuu.comcsic.es It is also stable to the conditions used to remove other cysteine protecting groups, allowing for the sequential and directed formation of disulfide bonds. rsc.org After the other disulfide bonds are formed, the sulfoxide moiety of the Msbh group is reduced, typically using a reagent like ammonium iodide (NH₄I) and dimethylsulfide (DMS) in trifluoroacetic acid (TFA). iris-biotech.demdpi.com This reduction converts the acid-stable Msbh group into the acid-labile 4,4'-bis(methylthio)benzhydryl (Mtbh) group, which can then be cleaved to liberate the final cysteine thiol for the last disulfide bond formation. csic.esrsc.org This strategy was pivotal in achieving the first total synthesis of human hepcidin with complete control over disulfide bond formation. iris-biotech.de

Conotoxins: Conotoxins, a diverse family of neurotoxic peptides isolated from the venom of marine cone snails, are characterized by a high density of cysteine residues and multiple disulfide bonds that define their rigid three-dimensional structure. mdpi.com The synthesis of conotoxins with specific disulfide connectivity is a significant challenge. mdpi.com While various strategies exist, the properties of the Msbh group make it a suitable candidate for complex conotoxin synthesis. mdpi.commdpi.com Its stability under both acidic and basic conditions used in Fmoc-SPPS and its unique "safety-catch" deprotection mechanism offer an orthogonal approach to other common cysteine protecting groups like Trt, Acm, and Mob. issuu.commdpi.com For instance, in the synthesis of α-conotoxin SI, which has two disulfide bonds, studies have shown that the Msbh group is compatible with on-resin cyclization methods involving N-chlorosuccinimide (NCS) for the removal of Acm groups, without being affected itself. mdpi.com This demonstrates its utility in multi-disulfide bond formation schemes.

Oxytocin (B344502): Oxytocin is a nonapeptide hormone with a single disulfide bridge between Cys¹ and Cys⁶. rsc.orggoogle.com While structurally simpler than hepcidin or many conotoxins, it serves as a crucial model system for developing and validating new disulfide bond formation strategies. mdpi.comgoogle.com The compatibility of the Msbh protecting group has been tested using linear oxytocin analogues. In one study, a model peptide containing a Cys(Msbh) residue and two Cys(Acm) residues was synthesized. mdpi.com The Cys(Acm) residues were selectively deprotected and oxidized on-resin using NCS to form a disulfide bond, while the Cys(Msbh) residue remained fully protected. mdpi.com This result highlights the orthogonality of the Msbh group and its potential for use in strategies where one or more cysteines need to remain protected while others are cyclized.

The following table summarizes the protecting group strategies used for these peptides, highlighting the role of this compound.

| Peptide | Cysteine Protecting Groups Used with Msbh | Key Finding |

| Human Hepcidin | Trt, Acm, Meb/Mob | Enabled the first total synthesis with regioselective control of four disulfide bonds. iris-biotech.dersc.org |

| α-Conotoxin SI (Model) | Acm | Msbh group was stable during on-resin removal of Acm with NCS, showing orthogonality. mdpi.com |

| Oxytocin (Model) | Acm | Confirmed the stability of Msbh during on-resin cyclization of Acm-protected cysteines. mdpi.com |

Site-Specific Modification and Bioconjugation in Research

Applications in Directed Molecular Assembly

The concept of directed molecular assembly in peptide chemistry often refers to the precise, controlled formation of covalent bonds to achieve a specific three-dimensional structure. The use of this compound is a powerful tool for this purpose, particularly in the programmed assembly of multiple disulfide bridges within a single peptide chain.

The "safety-catch" nature of the Msbh protecting group is central to its application in directed assembly. iris-biotech.decsic.es Unlike standard protecting groups that are removed under a single set of conditions (e.g., acidolysis), the Msbh group requires a two-step activation and cleavage process. rsc.orgcsic.es

Stability and Orthogonality: The Msbh group is robustly stable throughout the entire process of peptide chain elongation using Fmoc-SPPS. csic.es It resists the basic conditions of piperidine treatment and the acidic conditions used to cleave other protecting groups like Trityl (Trt). issuu.commdpi.com This allows chemists to build a complex peptide chain and form other disulfide bonds first, leaving the Msbh-protected cysteine intact.

Activation Step: The group is "activated" via the reduction of its sulfoxide moieties to thioethers. This is typically achieved with a reagent cocktail such as Me₃SiCl/Ph₃P or NH₄I/DMS. iris-biotech.decsic.es This chemical transformation is highly specific and does not affect other parts of the peptide or other protecting groups.

Cleavage Step: Following reduction, the resulting Mtbh group becomes labile to standard acidolysis (e.g., TFA), allowing for the selective deprotection of the target cysteine residue. csic.es

This sequence allows for the cysteine residue protected by Msbh to be unveiled at a specific, predetermined point in the synthesis, after other structural elements, such as other disulfide bonds, have already been established. This directed approach prevents the random scrambling of disulfide bonds, which is a common problem in the synthesis of peptides with three or more cysteines, like hepcidin. rsc.orgrsc.org By dictating the precise pairing of cysteine residues, the Msbh group facilitates the assembly of the correct molecular architecture, which is essential for the peptide's biological activity. rsc.orgcsic.es

Comparative Analysis of Msbh with Other Cysteine Protecting Groups

Orthogonality Comparisons with Common Cysteine Protecting Groups

Orthogonality is a fundamental concept in peptide synthesis, referring to the ability to deprotect one type of protecting group without affecting others. biosynth.com The Msbh group exhibits a high degree of orthogonality, being stable under the deprotection conditions of many common cysteine protecting groups. iris-biotech.de

Trityl (Trt): Stability, Deprotection, and Side Reactions

The trityl (Trt) group is one of the most widely used acid-labile protecting groups for cysteine. csic.essigmaaldrich.com

Acetamidomethyl (Acm): Deprotection Conditions and Orthogonality

The acetamidomethyl (Acm) group is a stable protecting group often used in the synthesis of peptides with multiple disulfide bonds. biotage.com

Monomethoxytrityl (Mmt) and Diphenylmethyl (Dpm): Acid Lability and Selective Removal

Mmt and Dpm are both acid-labile protecting groups with different sensitivities to acid compared to Trt.

Tert-Butyl (tBu): Stability and Removal

The tert-butyl (tBu) group is a commonly used protecting group in the Fmoc/tBu strategy of peptide synthesis. iris-biotech.de

Safety-Catch Analogs: Msib and Mmsb

Msib (4-(methylsulfinyl)benzyl) and Mmsb (2-methoxy-4-methylsulfinylbenzyl) are also safety-catch protecting groups, similar to Msbh.

Table 1: Comparative Analysis of Msbh and Other Cysteine Protecting Groups

| Protecting Group | Deprotection Conditions | Stability of Msbh to Deprotection | Orthogonality with Msbh | Key Side Reactions |

|---|---|---|---|---|

| Trityl (Trt) | 5-10% TFA in DCM csic.es | Stable iris-biotech.deresearchgate.net | Yes | 3-(1-piperidinyl)alanine formation, Trt cation reattachment peptide.comug.edu.pl |

| Acetamidomethyl (Acm) | Hg(OAc)₂, I₂ sigmaaldrich.compeptide.com | Stable iris-biotech.deresearchgate.net | Yes | Use of toxic heavy metals (Hg) sigmaaldrich.com |

| Monomethoxytrityl (Mmt) | 1-2% TFA in DCM csic.es | Stable iris-biotech.demdpi.com | Yes | Not fully orthogonal with Trt csic.es |

| Diphenylmethyl (Dpm) | 60-90% TFA in DCM csic.es | Stable mdpi.com | Yes | Less acid labile than Trt csic.es |

| Tert-Butyl (tBu) | TFA-based cleavage cocktail iris-biotech.dethermofisher.com | Stable csic.es | Yes | Alkylation of sensitive residues by t-butyl cation researchgate.net |

| Msib/Mmsb | Reduction followed by acidolysis acs.orgresearchgate.net | Not Applicable (Same class) | No | Similar to Msbh |

Functional Advantages and Limitations of Msbh in Specific Synthetic Contexts

The unique properties of the Msbh protecting group offer distinct advantages in certain synthetic scenarios, but also present some limitations.

Functional Advantages:

Limitations:

Enabling Fourth Dimension in SPPS Protecting Group Scheme

Solid-Phase Peptide Synthesis (SPPS) traditionally relies on a two-dimensional orthogonal scheme, most commonly the Fmoc/tBu strategy, where the temporary Nα-Fmoc group is removed by a base (piperidine) and permanent side-chain protecting groups like tert-butyl (tBu) are removed by a final acid treatment (TFA). csic.esresearchgate.netiris-biotech.de For more complex peptides, such as branched or multi-cyclic structures, a third dimension of orthogonality is often required. csic.es

The Msbh group introduces a fourth category of orthogonality through its "safety-catch" mechanism. csic.esresearchgate.netiris-biotech.de A safety-catch protecting group is stable under a set of conditions but can be rendered labile to one of those conditions after a specific chemical modification. researchgate.net The Msbh group is stable to both the basic conditions used to remove Fmoc groups and the strong acid (TFA) used to cleave tBu-based groups and the peptide from the resin. csic.esiris-biotech.deiris-biotech.deissuu.com This stability allows it to be carried through the entire synthesis and initial cleavage. csic.es

Deprotection is a two-step process: first, the sulfoxide moieties on the Msbh group are reduced to a sulfide, typically using reagents like Me₃SiCl and Ph₃P. csic.esresearchgate.net This reduction converts the group into the acid-labile 4,4′-bis(methylthio)benzhydryl (Mtbh) form, which can then be cleaved with TFA. csic.escsic.es This unique activation-deprotection sequence constitutes a fourth dimension of control, allowing for selective deprotection of Cys(Msbh) in the presence of other acid-labile groups that have already been cleaved, or for manipulations on a fully deprotected peptide before the final cysteine is exposed. csic.esacs.orgresearchgate.net

| Protecting Group | Deprotection Condition | Orthogonality Class |

|---|---|---|

| Fmoc (α-amino) | Base (e.g., Piperidine) | Temporary (1st Dimension) |

| tBu, Trt, Pbf | Acid (e.g., TFA) | Permanent (2nd Dimension) |

| Alloc, ivDde | Pd(0) / Hydrazine | Semi-permanent (3rd Dimension) |

| Msbh | 1. Reduction (e.g., Me₃SiCl/Ph₃P) 2. Acid (TFA) | Safety-Catch (4th Dimension) |

Managing Odd Numbers of Cysteines and Preventing Disulfide Shuffling

The synthesis of peptides with multiple disulfide bonds requires a regioselective strategy to ensure correct pairing. This is often challenging, and even more so for peptides containing an odd number of cysteine residues, where one must remain as a free thiol. The Msbh group is particularly advantageous in these scenarios. iris-biotech.de It can be used to protect the cysteine that is intended to remain free, while other orthogonally protected cysteines (e.g., Cys(Trt), Cys(Acm)) are deprotected and oxidized to form the required disulfide bridges. iris-biotech.deresearchgate.net

A significant problem in handling cysteine-rich peptides is disulfide shuffling or scrambling, where existing disulfide bonds are broken and incorrectly reformed. rapidnovor.com This rearrangement is often catalyzed by free thiolate anions and can be promoted by alkaline pH or the presence of reducing agents. rapidnovor.comnih.gov The use of Msbh can mitigate this risk. iris-biotech.de Since the Cys(Msbh) residue remains protected during the formation of other disulfide bonds and even during the final TFA cleavage, it prevents the newly-formed free thiol from participating in unwanted disulfide exchange reactions. The final deprotection of Msbh occurs as a distinct step after all other bonds are secured, thereby preserving the intended disulfide connectivity. iris-biotech.de

Compatibility with Boc Chemistry

The Msbh protecting group exhibits broad stability, making it compatible with the conditions used in both Fmoc and Boc-based SPPS strategies. iris-biotech.deiris-biotech.deiris-biotech.deissuu.com In Boc chemistry, the temporary Nα-Boc group is removed with moderate acid (like TFA), while side-chain protecting groups are cleaved with a stronger acid (like HF). The Msbh group is stable to the repetitive TFA treatments used for Boc removal. iris-biotech.de This versatility allows for its integration into complex hybrid strategies that might employ both Fmoc and Boc-protected amino acids on the same peptide, a feature made possible by linkers compatible with both chemistries. acs.orgresearchgate.net

Novel and Emerging Cysteine Protecting Groups and Their Comparison to Msbh

Research continues to yield new cysteine protecting groups designed to overcome the limitations of existing ones, offering alternative orthogonalities and improved performance in specific applications.

Sec-isoamyl mercaptan (SIT) and 2-methyloxolane-3-thiol (MOT)

SIT and MOT are two recently developed disulfide-based protecting groups. chemistryviews.org They were designed to address drawbacks of the commonly used S-tert-butyl (StBu) group, which can be difficult to remove. chemistryviews.orgcsic.es Both SIT and MOT are based on secondary thiols with a β-methyl substituent, a structure that provides sufficient steric hindrance to be stable during SPPS but allows for easier reductive cleavage compared to the tertiary thiol of StBu. chemistryviews.orgcsic.escsic.es

The primary advantage of SIT and MOT is their lability to mild reducing agents like dithiothreitol (B142953) (DTT), which is a different deprotection mechanism than the reductive acidolysis required for Msbh. chemistryviews.orgresearchgate.net SIT, in particular, has shown excellent performance, being fully compatible with Fmoc-SPPS and demonstrating significantly faster deprotection kinetics than StBu. iris-biotech.de For instance, in one study, the SIT group was completely removed in under 40 minutes with DTT and 5% water, while StBu removal took 250 minutes under the same conditions. iris-biotech.de Furthermore, SIT-protected peptides have been reported to exhibit less racemization compared to their StBu-protected counterparts. researchgate.netresearchgate.net While both are effective, MOT has been observed to be somewhat more susceptible to premature removal during repeated piperidine treatments in SPPS compared to SIT. csic.escsic.es

2,4,6-Trimethoxyphenylsulfenyl (STmp)

The STmp group is another disulfide-based protecting group that, like SIT and MOT, is removed by reduction with thiols. sigmaaldrich-jp.comsigmaaldrich.com Its key advantage is its extreme lability to mild thiolysis. sigmaaldrich-jp.comsigmaaldrich.com It is stable to the piperidine used in Fmoc removal but can be cleaved very rapidly, for example, with just three 5-minute treatments of DTT. sigmaaldrich-jp.comsigmaaldrich.com This is a significant improvement over the sluggish removal often associated with the tButhio (StBu) group. sigmaaldrich-jp.com

The deprotection conditions for STmp (mild reduction) are orthogonal to acid-labile groups (like Trt) and safety-catch groups (like Msbh). However, in a strategy for forming multiple disulfide bonds, the Cys(STmp) residues must be deprotected first, as the reducing conditions required for its removal would also cleave any disulfide bonds already present in the peptide. sigmaaldrich-jp.comsigmaaldrich.com This contrasts with the Msbh strategy, where disulfide bonds can be formed prior to the final deprotection of the Msbh-protected cysteine.

Tetrahydropyranyl (Thp)

The tetrahydropyranyl (Thp) group is an acid-labile S,O-acetal used for cysteine protection. iris-biotech.deacs.org Unlike the bulky aromatic Trityl (Trt) group, Thp is non-aromatic, which can lead to fewer undesirable intra-chain interactions and improved solubility of the protected peptide. iris-biotech.deacs.org Research has shown Thp to be superior to Trt, Dpm, Acm, and StBu in minimizing common side reactions such as racemization and piperidinylalanine formation, especially for C-terminal cysteines. sigmaaldrich.comsigmaaldrich.comacs.orgnih.gov

The Thp group is cleaved by TFA, placing it in the same orthogonality class as Trt and tBu. sigmaaldrich.comiris-biotech.de However, it is stable to milder acid conditions, such as 1% TFA in DCM, which allows for its use in strategies where the peptide is cleaved from a hyper-acid-labile resin while the Cys(Thp) group remains intact for subsequent on-resin cyclization. sigmaaldrich.com Its acid lability is a key distinction from Msbh, which is stable to the final TFA cleavage cocktail unless first activated by reduction. mdpi.com

| Protecting Group | Chemical Class | Deprotection Method | Key Advantages | Comparison to Msbh |

|---|---|---|---|---|

| SIT | Disulfide | Mild Reduction (DTT) | Fast removal, less racemization than StBu, SPPS stable. researchgate.netiris-biotech.de | Different deprotection mechanism (reduction vs. reductive acidolysis); not a safety-catch group. |

| MOT | Disulfide | Mild Reduction (DTT) | Easier to remove than StBu. chemistryviews.org | Similar to SIT but slightly less stable to piperidine. csic.es |

| STmp | Disulfide | Very Mild Reduction (DTT) | Extremely fast removal, stable to piperidine. sigmaaldrich-jp.comsigmaaldrich.com | Deprotection must occur before disulfide formation, unlike the flexible Msbh strategy. |

| Thp | S,O-Acetal | Acid (TFA) | Reduces racemization, non-aromatic, improves solubility. sigmaaldrich.comiris-biotech.deacs.org | Acid-labile, placing it in the same class as Trt/tBu; lacks the "safety-catch" feature of Msbh. |

S-Phenylacetamidomethyl (Phacm)

The S-Phenylacetamidomethyl (Phacm) group is an acylamidomethyl-type protecting group that offers a different mode of orthogonality. psu.edursc.org

| Feature | Msbh (4,4'-bis(methylsulfinyl)benzhydryl) | Phacm (S-Phenylacetamidomethyl) |

| Class | Safety-catch, benzhydryl-type researchgate.netcsic.es | Acylamidomethyl-type thieme-connect.de |

| Stability | Stable to standard Fmoc and Boc conditions (piperidine, TFA). iris-biotech.deiris-biotech.de | Stable to standard Fmoc and Boc conditions. psu.edursc.org |

| Deprotection | Two-step: 1. Reduction (e.g., NH₄I/DMS) 2. Acidolysis (TFA). iris-biotech.de | One-step: Enzymatic cleavage with Penicillin G Acylase (PGA) at neutral pH. psu.edursc.orgresearchgate.net |

| Orthogonality | Orthogonal to acid-labile (e.g., Trt, Mmt) and base-labile groups. iris-biotech.de Deprotection is chemically driven. | Orthogonal to most chemically removed groups (e.g., Trt, Acm, Msbh). psu.edursc.org Deprotection is enzymatically driven. |

| Key Advantage | Allows for deprotection after full peptide assembly and initial purification. researchgate.net | Enables deprotection under exceptionally mild, biocompatible conditions (neutral pH, aqueous buffer). researchgate.net |

The Phacm group's key advantage is its removal by the enzyme Penicillin G Acylase (PGA) under very mild, neutral pH conditions. rsc.orgresearchgate.net This enzymatic deprotection introduces a level of orthogonality that is independent of chemical reagents like acids or reducing agents, making it highly valuable for the synthesis of sensitive peptides where harsh chemical treatments must be avoided. psu.edu In contrast, Msbh relies on a chemical transformation (reduction) followed by acidolysis, which, while highly selective, is a more conventional chemical approach. iris-biotech.de

Selenocysteine-based protection strategies

Selenocysteine (Sec) is not a protecting group for cysteine but rather the "21st proteinogenic amino acid," an analogue of cysteine where sulfur is replaced by selenium. mdpi.com Its use represents an alternative strategy for forming disulfide-like linkages (selenylsulfide bonds) or for specific labeling.

| Feature | Cysteine Protection (e.g., with Msbh) | Selenocysteine Strategy |

| Amino Acid | Cysteine (Cys) | Selenocysteine (Sec) mdpi.com |

| Reactive Group | Thiol (-SH), pKa ~8.3-8.6 | Selenol (-SeH), pKa ~5.2-5.7 mdpi.com |

| Reactivity | The thiol is a good nucleophile, but less so than a selenol. Prone to oxidation. rsc.org | The selenol exists primarily as the highly nucleophilic selenolate anion (R-Se⁻) at neutral pH, making it more reactive and susceptible to oxidation than a thiol. mdpi.com |

| Protection | Requires a protecting group (e.g., Msbh) on the thiol during SPPS. iris-biotech.de | Requires a protecting group on the selenol during SPPS (e.g., benzyl-type groups like p-methoxybenzyl (Mob)). mdpi.comnih.gov |

| Deprotection | Varies by protecting group (e.g., reduction/acidolysis for Msbh). iris-biotech.de | Varies by protecting group. For example, Sec(Mob) can be deprotected with reagents like 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) in TFA. nih.gov |

| Application | Regioselective formation of disulfide (S-S) bonds. uq.edu.au | Formation of selenylsulfide (Se-S) bonds, diselenide (Se-Se) bonds, or use as a specific redox or structural probe. acs.org |

The significantly lower pKa of the selenol in Sec compared to the thiol in Cys means it is a much stronger nucleophile at physiological pH. mdpi.com This higher reactivity must be managed during synthesis, necessitating robust Se-protection strategies. nih.govresearchgate.net While the principles of side-chain protection are similar, the specific groups and deprotection chemistries are tailored to the unique properties of selenium. nih.govnih.gov Therefore, employing Sec is not a direct alternative for protecting Cys but a distinct synthetic strategy to introduce unique chemical functionalities into a peptide. acs.org

Advanced Analytical Techniques in Fmoc Cys Msbh Oh Research

Characterization of Intermediates and Final Products

The characterization of Fmoc-Cys(Msbh)-OH and peptides incorporating this amino acid relies on a combination of spectroscopic and chromatographic methods. These techniques provide a comprehensive understanding of the molecular structure and purity of the synthesized compounds.

Spectroscopic Methods (e.g., NMR, LCMS)

Spectroscopic methods are indispensable for the structural elucidation of this compound and its derivatives. While complete NMR data for the parent compound is not widely published, data for the reduced intermediate, Fmoc-Cys(Mtbh)-OH, and for peptides containing the Msbh group offer significant insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the structure of these complex molecules. For the related reduced compound, Fmoc-Cys(Mtbh)-OH , detailed ¹H and ¹³C NMR analyses have been performed in deuterated chloroform (B151607) (CDCl₃). This analysis is critical as the Mtbh form is a key intermediate in the deprotection pathway of the Msbh group.

Liquid Chromatography-Mass Spectrometry (LCMS) is routinely used to confirm the molecular weight of both the amino acid derivative and the peptides into which it is incorporated. For instance, in the synthesis of a model tripeptide, H-Leu-Ala-Cys(Msbh)-OH, LCMS is used to verify the identity of the final product. The calculated and observed mass-to-charge ratios (m/z) provide strong evidence of a successful synthesis. csic.es

| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|

| H-Leu-Ala-Cys(Msbh)-OH | 596.19 | 596.34 | csic.es |

Chromatographic Techniques (e.g., HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound and the peptides synthesized from it. Purity levels are typically expected to be high, often exceeding 95%, for the amino acid itself. wuxiapptec.comcusabio.com

In research settings, HPLC is crucial for comparing the efficacy of different protecting groups. For example, a study investigating on-resin cyclization of oxytocin (B344502) analogues compared the HPLC purity of the final cyclized peptide derived from linear precursors with various cysteine-protecting groups, including Msbh. The results from this study provide a quantitative measure of the performance of the Msbh protecting group in a specific synthetic context.

| Cysteine Protecting Group (PG) | HPLC Purity of Cyclized Peptide (%) | Reference |

|---|---|---|

| Trt | 76.1 | mdpi.com |

| Msbh | 68.4 | mdpi.com |

| Dpm | 67.1 | mdpi.com |

| Mmt | 48.1 | mdpi.com |

| Thp | 25.4 | mdpi.com |

The conditions for HPLC analysis are carefully optimized to ensure the separation of the main product from any impurities. A typical HPLC method would involve a gradient elution on a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, both containing a small percentage of trifluoroacetic acid (TFA). csic.esmdpi.com

Monitoring Deprotection Efficiency and Side-Product Formation